Tert-butyl 4-(2-hydroxyethoxy)-4-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-hydroxyethoxy)-4-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C13H25NO4. This compound is characterized by a piperidine ring substituted with a tert-butyl group, a hydroxyethoxy group, and a carboxylate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethoxy)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and 2-hydroxyethyl ether. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethoxy)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or ketones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethoxy)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyethoxy)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 2-tert-butyl-4-[(2-hydroxyethoxy)methyl]phenol
Uniqueness
Tert-butyl 4-(2-hydroxyethoxy)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyethoxy group and a piperidine ring allows for versatile interactions with various molecular targets, making it valuable in diverse applications .
Properties
Molecular Formula |
C13H25NO4 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethoxy)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-7-5-13(4,6-8-14)17-10-9-15/h15H,5-10H2,1-4H3 |
InChI Key |
PQMIRCUODJJCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OCCO |
Origin of Product |
United States |
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